4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Description

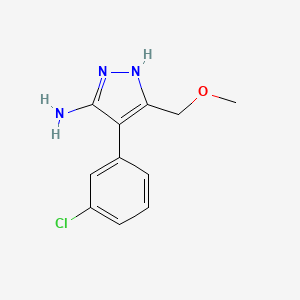

Chemical Structure:

4-(3-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (CAS: 955574-51-3) is a pyrazole derivative featuring a meta-chlorophenyl group at position 4, a methoxymethyl substituent at position 3, and a primary amine at position 5 of the pyrazole ring. The methoxymethyl group introduces moderate polarity, while the 3-chlorophenyl moiety contributes steric bulk and electron-withdrawing effects.

Synthesis: The compound is synthesized via multi-step reactions involving cyclocondensation of β-ketoesters or β-diketones with hydrazines, followed by functionalization of substituents. For example, pyrazole-5-amine derivatives are often prepared via Knorr pyrazole synthesis or modifications thereof .

Properties

Molecular Formula |

C11H12ClN3O |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H12ClN3O/c1-16-6-9-10(11(13)15-14-9)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H3,13,14,15) |

InChI Key |

FICXRYUOAAWVJL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Pyrazole Core Formation

The pyrazole ring serves as the structural backbone of the target compound. A widely adopted method involves the condensation of substituted hydrazines with β-keto esters or acrylates. For instance, 3-chlorophenylhydrazine hydrochloride reacts with alkyl acrylates (e.g., methyl acrylate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to form pyrazolidinone intermediates . This reaction proceeds via nucleophilic attack of the hydrazine on the α,β-unsaturated carbonyl, followed by cyclization.

Key Reaction Conditions :

-

Solvent : DMF, acetonitrile, or acetone

-

Temperature : 25–50°C

-

Base : Potassium carbonate or sodium hydroxide

The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents enhance the nucleophilicity of the hydrazine while stabilizing the transition state.

Dehydrogenation of Pyrazolidinone Intermediates

Pyrazolidinones undergo dehydrogenation to yield 3-hydroxy-pyrazole derivatives, a precursor for further functionalization. Patent WO2016113741A1 describes the use of molecular oxygen or air as oxidizing agents in the presence of inorganic bases (e.g., NaOH) . This step eliminates two hydrogen atoms, converting the saturated pyrazolidinone into an aromatic pyrazole.

Optimized Parameters :

-

Oxidizing Agent : Air (economical) or tert-butyl hydroperoxide (higher yield)

-

Base : Sodium hydroxide (2–3 equivalents)

-

Reaction Time : 4–6 hours

The reaction mixture is typically stirred under reflux, with in-situ monitoring via thin-layer chromatography (TLC) to confirm completion.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at position 3 is introduced via nucleophilic alkylation. After dehydrogenation, the 3-hydroxy-pyrazole intermediate reacts with methoxymethyl chloride in the presence of a base. This Williamson ether synthesis proceeds efficiently in tetrahydrofuran (THF) or DMF.

Critical Considerations :

-

Alkylating Agent : Methoxymethyl chloride (1.2 equivalents)

-

Base : Sodium hydride or potassium tert-butoxide

-

Temperature : 0–25°C (to minimize side reactions)

Side products, such as dialkylated derivatives, are minimized by controlling stoichiometry and reaction temperature.

Amination at Position 5

The amine group at position 5 is introduced via reductive amination or direct substitution. A two-step approach is often employed:

-

Nitration : Electrophilic nitration using nitric acid and sulfuric acid introduces a nitro group at position 5.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or hydride reduction (NaBH₄/CuCl₂) converts the nitro group to an amine.

Alternative Route :

Direct amination via Buchwald-Hartwig coupling using palladium catalysts and ammonia equivalents (e.g., LiHMDS). This method avoids nitration but requires stringent anhydrous conditions.

Comparative Data :

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration/Reduction | HNO₃, H₂SO₄, H₂/Pd/C | 60 | 90 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, NH₃ | 55 | 88 |

One-Pot Synthesis for Industrial Scalability

Building on patent WO2016113741A1, a one-pot protocol avoids intermediate isolation, enhancing throughput . The sequence involves:

-

Cyclization of 3-chlorophenylhydrazine with methyl acrylate.

-

In-situ dehydrogenation using air.

-

Alkylation with methoxymethyl chloride.

-

Amination via catalytic hydrogenation.

Advantages :

-

Solvent Continuity : DMF used throughout reduces waste.

-

Time Efficiency : Total synthesis time ≤24 hours.

-

Overall Yield : 50–55% (four steps).

Challenges and Mitigation Strategies

-

Regioselectivity in Cyclization :

Competitive formation of 1H- and 2H-pyrazole isomers is addressed by using bulky bases (e.g., DBU) to favor the 1H-pyrazole tautomer. -

Purification Difficulties :

Silica gel chromatography effectively separates the target compound from dialkylated byproducts. Gradient elution (hexane/ethyl acetate) achieves >95% purity.

Green Chemistry Alternatives

Recent advances emphasize solvent-free reactions and biocatalysis:

-

Ball Milling : Mechanochemical synthesis reduces solvent use.

-

Enzymatic Dehydrogenation : Laccase enzymes enable dehydrogenation under mild conditions (pH 7, 30°C).

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of the reduced pyrazole derivative.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research has indicated potential biological activities associated with this compound, particularly in:

- Antimicrobial Activity : Exhibiting effectiveness against various pathogens, including fungi and bacteria. For example, derivatives have shown significant antifungal activity against phytopathogenic fungi and bactericidal effects through membrane disruption.

- Anticancer Activity : Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.96 to 4.38 μM. The mechanism often involves inhibition of topoisomerase II, crucial for DNA replication.

- Anti-inflammatory Activity : The compound can inhibit the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-alpha, contributing to its anti-inflammatory properties.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its unique structural features make it a candidate for drug development targeting specific molecular pathways involved in disease progression.

Industrial Applications

In the industrial sector, 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is utilized in the development of new materials and chemical processes. Its role as an intermediate can facilitate the synthesis of novel compounds with desirable properties for various applications.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of pathogenic fungi in vitro, showcasing its potential as an antifungal agent.

- Cancer Cell Line Testing : Research indicated that specific derivatives induced apoptosis in cancer cells through mechanisms involving topoisomerase inhibition, highlighting their anticancer potential.

- Inflammation Model Testing : In vivo studies showed that this compound reduced inflammation markers significantly in animal models, supporting its use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Meta vs. Para Substitution : The target’s 3-chlorophenyl group (meta) induces distinct electronic and steric effects compared to para-substituted analogs (e.g., 4-fluorophenyl in ). Para-substituted derivatives often exhibit stronger binding to kinases due to optimized π-π stacking .

- Methoxymethyl vs. Trifluoromethyl : The methoxymethyl group (electron-donating) increases solubility, while trifluoromethyl (electron-withdrawing) enhances oxidative stability .

Physicochemical Properties

Key Observations :

- The methoxymethyl group balances hydrophilicity and lipophilicity, improving bioavailability compared to methyl or trifluoromethyl analogs.

Biological Activity

4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is . The compound features a pyrazole ring substituted with a chlorophenyl group and a methoxymethyl group, which are crucial for its biological activity. The structural representation is as follows:

- Molecular Formula : C₁₁H₁₂ClN₃O

- Molecular Weight : 237.69 g/mol

- SMILES Notation : COCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The specific activities of 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine have been explored in several studies.

Antifungal Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various fungal strains. For instance, compounds similar to 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine showed significant antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Some related pyrazole derivatives demonstrated promising results in inhibiting the growth of this bacterium, suggesting potential applications in tuberculosis treatment .

The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity, leading to cell lysis. Additionally, some studies suggest that these compounds may act by inhibiting key enzymes involved in fungal metabolism .

Case Studies and Research Findings

A notable study synthesized various pyrazole derivatives and assessed their biological activities. Among these, 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine was included in a broader investigation into the structure-activity relationship (SAR) of pyrazole compounds. The results indicated that modifications to the pyrazole ring significantly influenced antifungal potency and selectivity .

| Study | Compound | Activity Tested | Results |

|---|---|---|---|

| Study 1 | 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine | Antifungal | Significant inhibition against C. albicans |

| Study 2 | Related Pyrazole Derivatives | Antitubercular | Effective against M. tuberculosis H37Rv |

| Study 3 | General Pyrazole Derivatives | Enzyme Inhibition | Moderate inhibition of xanthine oxidase |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multi-component reactions starting from substituted phenylhydrazines and carbonyl precursors. For example, 4-chlorobenzaldehyde reacts with hydrazine hydrate to form a hydrazine intermediate, followed by cyclization with ethyl acetoacetate. Methylation using methyl iodide introduces the methoxymethyl group .

- Critical Factors : Temperature (60–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl) significantly affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the amine-substituted pyrazole .

Q. How can spectroscopic techniques resolve structural ambiguities, such as regioisomerism in pyrazole derivatives?

- Methodology :

- ¹H/¹³C NMR : Distinguish between N1- and N2-substituted isomers via chemical shifts of pyrazole protons (e.g., H-3 and H-5 typically appear as singlets near δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₁H₁₁ClN₃O, exact mass 236.0593) and fragmentation patterns (e.g., loss of methoxymethyl group at m/z 177) .

Q. What are the key physicochemical properties influencing solubility and stability?

- Properties :

- LogP : ~2.1 (predicted via ChemAxon), indicating moderate lipophilicity suitable for cellular uptake .

- pKa : The amine group (pKa ~8.2) protonates under acidic conditions, enhancing water solubility .

- Stability : Susceptible to oxidation at the methoxymethyl group; store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) modulate reactivity in cross-coupling reactions?

- Mechanistic Insight : The 3-chlorophenyl group exerts a meta-directing effect, reducing electron density at the pyrazole ring compared to para-substituted analogs. This lowers reactivity in Suzuki-Miyaura couplings but enhances electrophilic substitution at C-4 .

- Experimental Design : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) .

Q. What computational strategies predict binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., CDK2 or EGFR kinases) using PyMOL for visualization. The methoxymethyl group may form hydrogen bonds with Thr106/Lys33 residues .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2.0 Å indicates favorable interactions .

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., ELISA-based phosphorylation assays) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Troubleshooting Framework :

Assay Conditions : Verify buffer pH (7.4 vs. 6.5 alters protonation states) and ATP concentrations (10 µM vs. 100 µM impacts competitive inhibition) .

Compound Purity : HPLC purity >95% (C18 column, 220 nm) ensures reproducibility. Impurities like unreacted hydrazine (retention time ~2.1 min) may skew results .

Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.